molecular formula C11H9N3O4S B11464549 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11464549
M. Wt: 279.27 g/mol
InChI Key: MFXNHCXZVVQVEI-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide in a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone is unique due to its specific structural features, such as the presence of both a nitrophenyl group and a methyl-substituted oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C11H9N3O4S/c1-7-12-13-11(18-7)19-6-10(15)8-2-4-9(5-3-8)14(16)17/h2-5H,6H2,1H3

InChI Key

MFXNHCXZVVQVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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